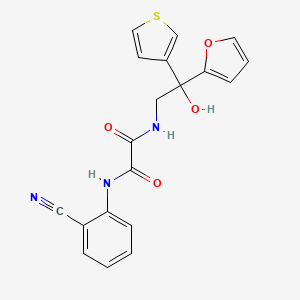

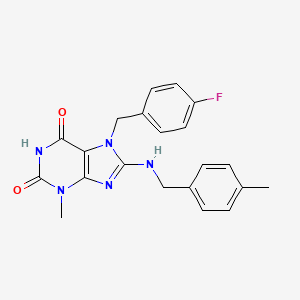

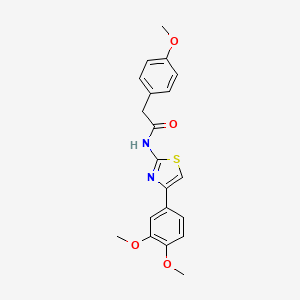

6-(4-(5-chloropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(4-(5-chloropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .

Synthesis Analysis

Pyrimidine derivatives can be synthesized through various methods . For instance, one method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine . Another method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions . For example, enaminonitrile can be treated with CS in the presence of sodium methoxide to give pyrimidinethione derivative . Also, (hetero)aryl iodides can react with terminal alkynes under certain conditions to produce 2,4,6-trisubstituted pyrimidines .Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

Synthesis of Heterocyclic Compounds : A study by Abu-Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating potential anti-inflammatory and analgesic properties. These compounds, including pyrimidine derivatives, have been explored for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, showcasing their pharmacological potential (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity : El-Agrody et al. (2001) synthesized novel pyrimidine derivatives, highlighting their potential in antimicrobial applications. These compounds were tested for their effectiveness against various microbial strains, indicating a broad spectrum of potential antimicrobial use (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Anticancer Activities

- Synthesis and Anticancer Evaluation : Research by Singh and Paul (2006) on 1,3-dialkylated-pyrimidin-2,4-diones revealed significant anticancer activities against various human tumor cell lines. The study emphasizes the structure-activity relationship, noting that certain substitutions on the pyrimidine ring enhance anticancer efficacy (Singh & Paul, 2006).

Luminescent Properties and Electron Transfer

- Luminescent Properties and Photo-induced Electron Transfer : Gan et al. (2003) investigated piperazine substituted naphthalimide compounds for their luminescent properties and potential in photo-induced electron transfer (PET) processes. This study contributes to the understanding of PET mechanisms and the development of pH probes based on structural derivatives of pyrimidine (Gan, Chen, Chang, & Tian, 2003).

Mécanisme D'action

Propriétés

IUPAC Name |

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN6O2/c13-8-6-14-11(15-7-8)19-3-1-18(2-4-19)9-5-10(20)17-12(21)16-9/h5-7H,1-4H2,(H2,16,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXNHTQUTJBGDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=O)NC(=O)N2)C3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2581227.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)

![Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride](/img/structure/B2581244.png)